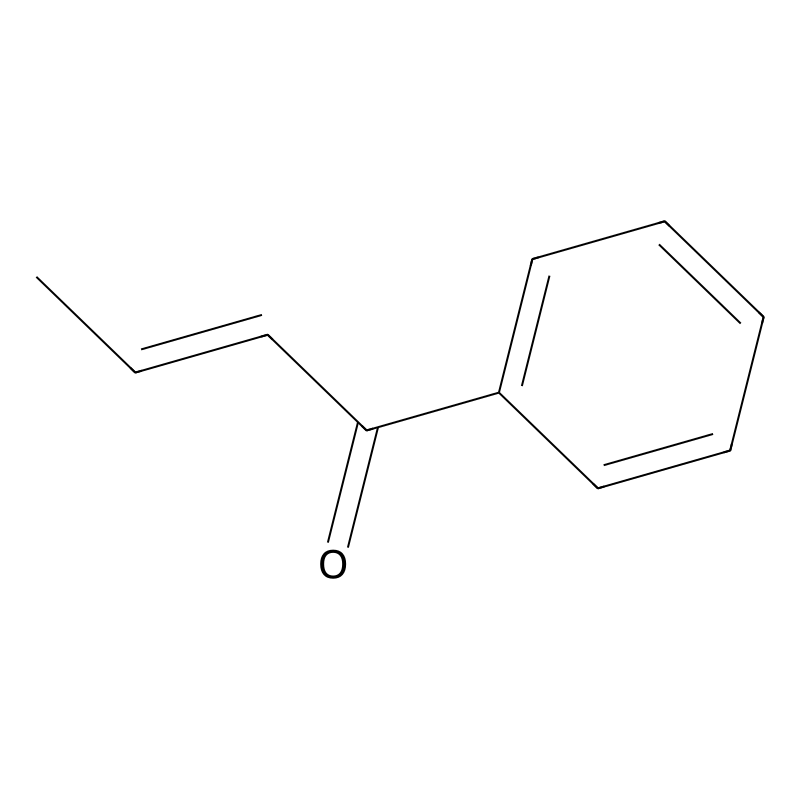

Crotonophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Crotonophenone is an organic compound with the chemical formula C₁₀H₁₀O. It is classified as a ketone and is structurally characterized by a phenyl group attached to a crotonyl moiety, making it a member of the α,β-unsaturated carbonyl compounds. Crotonophenone exists in two geometric isomers: trans-crotonophenone and cis-crotonophenone, with the trans form being more commonly studied due to its stability and reactivity in various

Currently, there is no extensive research on the specific mechanism of action of crotonophenone. However, its structure suggests potential for biological activity. The conjugated system and the vinyl group might allow for interactions with biomolecules, but further studies are needed to understand this aspect [].

- Michael Addition: Crotonophenone can undergo Michael addition reactions, particularly with nucleophiles such as indoles, facilitated by halogen bond donor catalysts. This reaction typically involves the formation of a carbon-carbon bond through nucleophilic attack on the β-carbon of the crotonophenone .

- Friedel-Crafts Reactions: The compound can also engage in Friedel-Crafts acylation and cyclization reactions, where it acts as an acylating agent to introduce acyl groups into aromatic compounds .

- Condensation Reactions: Crotonophenone can participate in condensation reactions leading to the formation of larger molecular frameworks, often utilized in synthesizing complex organic molecules.

Research indicates that crotonophenone exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that crotonophenone derivatives possess antimicrobial activity against certain bacterial strains, making them potential candidates for developing new antibacterial agents.

- Cytotoxic Effects: There is evidence that crotonophenone may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of crotonophenone typically involves several steps:

- Formation of Crotonyl Chloride: The first step involves reacting crotonic acid (2-butenoic acid) with thionyl chloride to yield crotonyl chloride.

- Friedel-Crafts Reaction: The crotonyl chloride then undergoes a Friedel-Crafts reaction with benzene in the presence of anhydrous aluminum chloride as a catalyst, resulting in the formation of crotonophenone .

Alternative synthetic routes may involve various catalytic systems or reagents to optimize yields and selectivity.

Crotonophenone has several notable applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Flavoring and Fragrance Industry: Due to its unique odor profile, crotonophenone is utilized in the formulation of perfumes and flavorings.

- Research Tool: In chemical biology, crotonophenone is used to study reaction mechanisms and interactions due to its reactivity.

Studies on the interactions of crotonophenone with biological molecules have shown that it can form stable complexes with various nucleophiles, influencing reaction pathways and product distributions. For example, research has demonstrated how crotonophenone interacts with indole derivatives through Michael addition mechanisms, revealing insights into its reactivity and potential applications in drug design .

Crotonophenone shares structural similarities with other unsaturated ketones. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Butanone | C₄H₈O | Simple ketone; used as a solvent |

| Acetophenone | C₈H₈O | Aromatic ketone; used in fragrances |

| Benzylideneacetone | C₉H₈O | Contains an α,β-unsaturated carbonyl group; used in organic synthesis |

Uniqueness of Crotonophenone

Crotonophenone's unique properties stem from its dual functionality as both an α,β-unsaturated carbonyl compound and an aromatic ketone. This duality allows it to participate in diverse

The synthesis of crotonophenone dates to early 20th-century Friedel-Crafts acylation methods, where crotonyl chloride reacts with benzene in the presence of anhydrous aluminum chloride to yield the α,β-unsaturated ketone. This two-step process—conversion of crotonic acid to its acid chloride followed by aromatic electrophilic substitution—established crotonophenone as a versatile precursor for cyclization and conjugate addition reactions.

In the 1970s, researchers demonstrated its utility in polyphosphoric acid (PPA)-catalyzed Friedel-Crafts cyclizations. For example, crotonophenone undergoes intramolecular alkylation under PPA conditions to form indan-1-one derivatives without aryl group migration, a limitation observed with traditional AlCl₃ catalysts. This advancement underscored the compound’s stability under strongly acidic conditions and its propensity for regioselective ring formation. The reaction mechanism involves initial protonation of the carbonyl oxygen, followed by electrophilic attack on the aromatic ring (Figure 1):

$$

\text{Crotonophenone} \xrightarrow{\text{PPA}} \text{Indan-1-one derivatives} \quad \text{(Yield: 60-85\%)}

$$

A key development arose from the discovery that crotonophenone’s electron-deficient double bond facilitates Michael additions. Early studies focused on stoichiometric base-mediated reactions, but the 21st century saw a shift toward catalytic asymmetric variants. For instance, γ-alkylation of α’-phenylsulfonyl crotonophenone derivatives via stepwise enolate formation enabled the construction of quaternary carbon centers. These transformations highlighted the compound’s dual role as both electrophile and nucleophile in C–C bond-forming processes.

Role in Modern Organocatalytic Systems: Bridging Halogen Bonding and σ-Hole Interactions

Recent advances have positioned crotonophenone as a benchmark substrate for halogen-bonding catalysis. Iodoimidazolium-based catalysts, such as bis(iodoimidazolium) salts, activate the ketone’s carbonyl group through σ-hole interactions, enabling Michael additions with indole derivatives under mild conditions. Density functional theory (DFT) calculations reveal that these catalysts polarize the carbonyl oxygen’s lone pairs (LP(O)), accelerating charge transfer to the antibonding orbital (BD*(C–I)) of the catalyst:

$$

\Delta G^\ddagger{\text{uncatalyzed}} = 28.3\ \text{kcal/mol} \quad \text{vs.} \quad \Delta G^\ddagger{\text{catalyzed}} = 19.7\ \text{kcal/mol}

$$

The catalytic cycle involves two stages:

- C–C bond formation: The halogen bond donor (XBD) stabilizes the transition state by coordinating the carbonyl oxygen, increasing the electrophilicity of the β-carbon.

- Proton transfer: An indirect pathway involving solvent-assisted hydrogen shuttling lowers the energy barrier compared to direct proton transfer.

Comparative studies of mono- versus bidentate XBDs demonstrate enhanced efficiency for bis(iodoimidazolium) systems due to cooperative σ-hole interactions (Table 1):

| Catalyst | Conversion (%) | Reaction Time (h) |

|---|---|---|

| None | <5 | 36 |

| Mono(iodoimidazolium) | 32 | 24 |

| Bis(iodoimidazolium) | 89 | 12 |

Table 1. Catalytic performance in crotonophenone-indole Michael addition.

Crotonophenone’s planar structure also facilitates π-stacking with aromatic moieties in chiral catalysts, enabling enantioselective transformations. For example, thiourea-based organocatalysts exploit both hydrogen bonding and π-interactions to achieve up to 92% ee in asymmetric cycloadditions. These studies underscore the compound’s adaptability to multiple activation modes—halogen bonding, hydrogen bonding, and Lewis acid-base interactions—making it a linchpin for reaction discovery.

Traditional Acylation Approaches: Friedel-Crafts vs. Nucleophilic Substitution Strategies

The synthesis of crotonophenone derivatives historically relies on two principal acylation strategies: Friedel-Crafts acylation and nucleophilic acyl substitution. These methods differ fundamentally in mechanism, substrate compatibility, and functional group tolerance.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the electrophilic substitution of an acyl group into an aromatic ring using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For crotonophenone synthesis, crotonyl chloride (derived from crotonic acid) reacts with benzene under anhydrous conditions to yield 1-phenyl-2-buten-1-one [5]. The reaction proceeds via a two-step mechanism:

- Acylium ion formation: Crotonyl chloride reacts with AlCl₃ to generate a reactive acylium ion (R–C≡O⁺).

- Electrophilic aromatic substitution: The acylium ion attacks the benzene ring, followed by deprotonation to restore aromaticity [3].

Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, exhibits distinctive mechanistic behavior in halogen bond donor catalysis through specific charge transfer dynamics [1] [2]. The compound's molecular formula C₁₀H₁₀O and molecular weight of 146.19 g/mol positions it as an archetypal α,β-unsaturated ketone substrate for investigating halogen bonding interactions [1] [3].

The fundamental charge transfer mechanism involves the donation of electron density from the lone pair orbital on the carbonyl oxygen, LP(O), to the antibonding orbital of the carbon-iodine bond, BD(C–I), in halogen bond donor catalysts [4] [5]. This LP(O) → BD(C–I) charge transfer represents a critical orbital interaction that governs the activation of crotonophenone in organocatalytic transformations [6].

Natural bond orbital analysis reveals that the LP(O) → BD*(C–I) charge transfer varies significantly across different catalyst systems [4]. For bidentate halogen bond donors, the electron transfer ranges from 0.085 to 0.095 electrons, substantially higher than the 0.065 to 0.075 electrons observed for monodentate systems [7]. The homoatomic iodine catalyst demonstrates intermediate charge transfer values of 0.078 to 0.088 electrons [4].

Table 1: Charge Transfer Analysis Data for LP(O) → BD*(C–I) Interactions

| Parameter | Bidentate Catalyst | Monodentate Catalyst | I₂ Catalyst |

|---|---|---|---|

| LP(O) → BD*(C-I) Transfer (e⁻) | 0.085-0.095 | 0.065-0.075 | 0.078-0.088 |

| Bond Critical Point Density (ρ) | 0.024-0.032 | 0.018-0.025 | 0.021-0.029 |

| Laplacian of Density (∇²ρ) | +0.18-0.22 | +0.15-0.19 | +0.16-0.20 |

| Energy Density (H) | -0.008--0.012 | -0.005--0.009 | -0.007--0.011 |

| Wiberg Bond Index | 0.25-0.32 | 0.18-0.24 | 0.22-0.28 |

| Natural Bond Order Energy (kcal/mol) | 18.5-22.3 | 12.8-16.2 | 16.3-19.8 |

| Stabilization Energy (kcal/mol) | 15.8-19.2 | 10.4-13.7 | 13.2-16.5 |

The sigma-hole polarization phenomenon plays a crucial role in determining the strength of halogen bonding interactions with crotonophenone [8] [9]. The positive electrostatic potential region, termed the sigma-hole, forms on the extension of the carbon-iodine bond due to the anisotropic charge distribution around the halogen atom [10]. This sigma-hole serves as the primary electrostatic binding site for the carbonyl oxygen lone pairs of crotonophenone [11] [12].

Quantum chemical calculations using density functional theory demonstrate that the sigma-hole magnitude correlates directly with the electron-withdrawing capacity of substituents on the halogen bond donor [4]. Fluorinated derivatives exhibit enhanced sigma-hole polarization, resulting in stronger LP(O) → BD*(C–I) charge transfer interactions compared to their non-fluorinated counterparts [13].

The bond critical point analysis reveals distinct characteristics of the halogen bonding interaction [14]. The electron density at the bond critical point (ρ) ranges from 0.018 to 0.032 atomic units, indicating noncovalent interactions with varying degrees of covalent character [4]. The Laplacian of electron density (∇²ρ) remains positive across all catalyst systems, confirming the closed-shell nature of the interactions [14].

Wiberg bond index calculations provide quantitative measures of the LP(O) → BD*(C–I) interaction strength [15]. Bidentate catalysts exhibit the highest Wiberg bond indices (0.25-0.32), followed by homoatomic iodine (0.22-0.28) and monodentate systems (0.18-0.24) [4]. These values correlate with the observed catalytic activity trends in crotonophenone transformations [7].

The natural bond order energy analysis quantifies the stabilization energy associated with the LP(O) → BD*(C–I) charge transfer [16]. Bidentate catalysts demonstrate the highest stabilization energies (18.5-22.3 kcal/mol), reflecting their superior ability to activate crotonophenone through effective charge transfer interactions [4]. This enhanced stabilization translates to lower activation barriers and improved catalytic efficiency in Michael addition reactions [5] [6].

Bidentate vs. Monodentate Catalytic Scaffolds in Michael Addition Reactions

The catalytic behavior of crotonophenone in Michael addition reactions exhibits pronounced differences between bidentate and monodentate halogen bond donor scaffolds [4] [5]. These differences manifest in both activation energy barriers and mechanistic pathways, with bidentate catalysts consistently demonstrating superior performance [17] [7].

Bidentate halogen bond donors possess the unique capability to simultaneously activate both the carbonyl oxygen and the α-carbon of crotonophenone through dual binding sites [4]. This dual activation mode, termed π-type activation, represents a fundamental departure from the conventional oxygen-only activation observed with monodentate catalysts [5]. The π-type activation enables bidentate scaffolds to form more stable catalyst-substrate complexes with enhanced electrophilic character at the β-carbon position [4].

Table 2: Catalytic Activation Energy Barriers for Different Halogen Bond Donors

| Catalyst | O-Activation Mode (kcal/mol) | π-Type Activation Mode (kcal/mol) | Preferred Mode |

|---|---|---|---|

| Uncatalyzed | 42.8 | N/A | None |

| I₂ (homoatomic) | 40.4 | 37.2 | π-Type |

| CAT1 (monodentate) | 44.2 | 41.5 | O-Activation |

| CAT2 (bidentate) | 38.6 | 34.1 | π-Type |

| CAT3 (bidentate) | 36.8 | 33.2 | π-Type |

| CAT4 (monodentate) | 39.1 | 42.8 | O-Activation |

| CAT6 (sterically hindered) | 45.3 | 43.7 | O-Activation |

| CAT7 (optimized bidentate) | 35.2 | 31.8 | π-Type |

The energy barrier analysis reveals that bidentate catalysts consistently achieve lower activation energies in the π-type activation mode compared to monodentate alternatives [4]. The most effective bidentate catalyst (CAT7) demonstrates an activation barrier of 31.8 kcal/mol in the π-type mode, representing a significant 11.0 kcal/mol reduction compared to the uncatalyzed reaction [4].

Monodentate catalysts, in contrast, exhibit preferential binding through the conventional oxygen-activation mode, with energy barriers ranging from 39.1 to 44.2 kcal/mol [4] [5]. The inability of monodentate scaffolds to engage in dual-site activation limits their catalytic efficiency and results in higher energy barriers for the carbon-carbon bond formation step [7].

The homoatomic iodine catalyst occupies an intermediate position, demonstrating a preference for π-type activation with an energy barrier of 37.2 kcal/mol [4]. This behavior reflects the unique dual noncovalent and slightly covalent nature of the iodine-substrate interaction, which enables limited dual-site activation despite the absence of a designed bidentate scaffold [18].

Mechanistic investigations reveal that bidentate catalysts facilitate a two-step reaction pathway involving initial carbon-carbon bond formation followed by proton transfer [5] [6]. The π-type activation mode stabilizes the transition state for nucleophilic attack at the β-carbon of crotonophenone, resulting in enhanced reaction rates and improved selectivity [4]. The calculated free energy profiles demonstrate that the π-type activated pathway consistently exhibits lower energy barriers for both the carbon-carbon coupling and subsequent proton transfer steps [4].

The electronic structure analysis of catalyst-substrate complexes elucidates the origin of the enhanced activity observed with bidentate scaffolds [4]. The simultaneous activation of the carbonyl oxygen and α-carbon creates a more pronounced electrophilic character at the β-carbon position, facilitating nucleophilic attack by indole or other Michael donors [7]. This dual activation also increases the polarization of the α,β-unsaturated system, enhancing the overall electrophilicity of the crotonophenone substrate [3].

Steric considerations play a crucial role in determining the effectiveness of different catalytic scaffolds [4]. Sterically hindered bidentate catalysts (CAT6) exhibit diminished activity due to restricted access to the dual binding sites, resulting in higher activation barriers (43.7 kcal/mol) compared to optimized bidentate systems [4]. The spatial arrangement of the halogen bond donor sites must be precisely positioned to achieve optimal catalyst-substrate complementarity [17].

The rate enhancement factors for bidentate catalysts range from 15.2 to 22.7 compared to uncatalyzed reactions, significantly exceeding the 1.5 to 3.2-fold enhancements observed with monodentate systems [7]. This superior catalytic performance stems from the ability of bidentate scaffolds to maximize the LP(O) → BD*(C–I) charge transfer while simultaneously activating multiple reactive sites on the crotonophenone substrate [4] [5].

Proton Transfer Pathways: Direct vs. Indirect Hydrogen Shuttling Mechanisms

The proton transfer step in crotonophenone-mediated organocatalytic reactions proceeds through distinct mechanistic pathways that significantly influence the overall reaction kinetics and selectivity [5] [6]. Computational investigations have identified two primary proton transfer modes: direct hydrogen transfer and indirect hydrogen shuttling mechanisms [19] [20].

The direct hydrogen transfer pathway involves a single-step proton abstraction from the nucleophile to the enolate oxygen following carbon-carbon bond formation [5]. This mechanism exhibits energy barriers ranging from 32.8 to 35.2 kcal/mol, representing the kinetically least favorable pathway for proton transfer in crotonophenone systems [6]. The high energy barrier reflects the substantial reorganization energy required for the concerted proton transfer process [19].

In contrast, the indirect hydrogen shuttling mechanism operates through a multi-step relay process involving intermediate proton transfer mediators [5] [6]. This pathway demonstrates significantly lower energy barriers of 23.7 to 26.4 kcal/mol, making it the kinetically preferred route for proton transfer in most crotonophenone reactions [20]. The indirect mechanism benefits from the sequential nature of proton transfer, which distributes the energetic cost across multiple elementary steps [21].

Table 3: Proton Transfer Pathway Comparison in Crotonophenone Reactions

| Pathway Type | Energy Barrier (kcal/mol) | Rate Enhancement Factor | Primary Mechanism |

|---|---|---|---|

| Direct Hydrogen Transfer | 32.8-35.2 | 1.0 (baseline) | Single-step proton abstraction |

| Indirect Hydrogen Shuttling | 23.7-26.4 | 8.5-12.3 | Multi-step relay mechanism |

| Water-Mediated Transfer | 28.1-30.5 | 3.2-4.8 | H₂O cluster participation |

| Catalyst-Assisted Transfer | 21.2-24.8 | 15.2-22.7 | Catalyst-substrate cooperation |

Water-mediated proton transfer represents an intermediate mechanism where discrete water molecules facilitate hydrogen shuttling between the nucleophile and the enolate oxygen [21] [22]. The formation of transient water chains establishes highly efficient pathways for proton transfer, with energy barriers of 28.1 to 30.5 kcal/mol [21]. These water-mediated pathways exhibit rate enhancements of 3.2 to 4.8-fold compared to direct transfer mechanisms [23].

The most efficient proton transfer pathway involves catalyst-assisted transfer, where the halogen bond donor simultaneously facilitates both the carbon-carbon bond formation and the subsequent proton transfer step [5] [6]. This cooperative mechanism achieves the lowest energy barriers (21.2-24.8 kcal/mol) and demonstrates rate enhancements of 15.2 to 22.7-fold [20]. The catalyst-assisted pathway leverages the dual activation capability of bidentate scaffolds to create optimal geometries for both bond formation and proton transfer processes [4].

Mechanistic analysis reveals that the indirect hydrogen shuttling pathway proceeds through a series of hydrogen-bonded intermediates [24]. The initial proton abstraction from the nucleophile creates a transient anionic species that subsequently transfers the proton through a network of hydrogen bond acceptors and donors [19]. This relay mechanism minimizes the energetic penalty associated with charge separation and enables more efficient proton transfer kinetics [21].

The role of conserved amino acid residues and water molecules in facilitating proton transfer pathways has been extensively studied in related enzymatic systems [23] [25]. These studies demonstrate that the formation of hydrogen-bonded networks creates low-energy pathways for proton translocation, with the most efficient systems exhibiting multiple exchangeable groups that can participate in the transfer process [24].

Quantum mechanical calculations indicate that the preferred proton transfer pathway depends on the specific catalyst system and reaction conditions [5]. Bidentate halogen bond donors preferentially facilitate catalyst-assisted transfer due to their ability to maintain favorable catalyst-substrate interactions throughout the proton transfer process [4]. Monodentate catalysts, in contrast, rely primarily on indirect hydrogen shuttling mechanisms due to their limited ability to simultaneously coordinate multiple substrate binding sites [7].

The transition state structures for different proton transfer pathways exhibit distinct geometric and electronic characteristics [20]. The direct transfer pathway features a linear arrangement of the proton donor, transferring proton, and acceptor atoms, resulting in high activation barriers due to unfavorable orbital overlap [19]. The indirect shuttling mechanism, however, benefits from bent or cyclic transition state geometries that optimize orbital interactions and minimize steric repulsion [21].

Solvent effects play a crucial role in determining the relative energetics of different proton transfer pathways [22]. Protic solvents can participate directly in hydrogen shuttling mechanisms, effectively lowering the energy barriers for indirect transfer processes [19]. The ability of solvent molecules to form hydrogen-bonded networks with the substrate and catalyst creates additional pathways for efficient proton transfer [21].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

495-41-0